molecular formula C16H14BrN3O B2737745 1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea CAS No. 899990-15-9

1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea

Cat. No. B2737745
CAS RN: 899990-15-9
M. Wt: 344.212
InChI Key: MXYZBZCGCYYHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea, also known as BRIMU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a phenylurea herbicide, closely related in structure to the queried compound, was analyzed to understand its molecular arrangement and interactions. The study revealed how hydrogen bonds and weak C-H⋯π interactions link adjacent molecules, forming chains along the crystal axis, and highlighted the presence of short intermolecular Br⋯Br contacts, contributing to the formation of a two-dimensional network (Gihaeng Kang et al., 2015).

Hydrogel Formation and Rheology

Urea derivatives have been found to form hydrogels in acidic conditions, with the morphology and rheology of these gels depending on the identity of the anion. This property is utilized for tuning the physical properties of gels, indicating potential applications in material science and drug delivery systems (G. Lloyd & J. Steed, 2011).

Interaction with Anions

The interaction of urea derivatives with a variety of oxoanions has been studied, showing the potential for urea-based compounds to form complexes with anions through hydrogen bonding. This interaction is significant in understanding the chemical behavior of urea derivatives in various solvents and could have implications in catalysis and environmental chemistry (M. Boiocchi et al., 2004).

Antimicrobial Activity

Some urea derivatives have demonstrated antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents. The synthesis of aminobenzylated Mannich bases from bromobenzaldehyde and their evaluation for antimicrobial properties highlight the versatility of urea derivatives in pharmaceutical research (K. Nimavat et al., 2004).

Cytokinin-like Activity

Urea derivatives have been found to exhibit cytokinin-like activity, impacting plant growth and development. Studies on compounds such as forchlorofenuron (CPPU) and thidiazuron (TDZ) have shed light on the structure-activity relationship of urea cytokinins, opening avenues for agricultural applications in enhancing plant morphogenesis and productivity (A. Ricci & C. Bertoletti, 2009).

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c1-10-8-11(6-7-13(10)17)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYZBZCGCYYHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CNC3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea

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